molecular formula C17H26ClNO4 B141825 Ibopamine hydrochloride CAS No. 75011-65-3

Ibopamine hydrochloride

Cat. No. B141825
CAS RN: 75011-65-3
M. Wt: 343.8 g/mol
InChI Key: ALIXRWKJZYLBJI-UHFFFAOYSA-N
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Description

Ibopamine is a sympathomimetic drug, indicated in the induction of mydriasis and treatment of post-surgical ocular hypotonia . It is a member of phenols and a benzoate ester .


Synthesis Analysis

Ibopamine is an orally active derivative of dopamine which undergoes hydrolysis to the active moiety epinine . In single-dose and short-term studies, ibopamine demonstrated inotropic and vasodilating properties .


Molecular Structure Analysis

The molecular formula of Ibopamine is C17H25NO4 . The molecular weight is 307.4 g/mol . The IUPAC name is [4-[2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate .


Chemical Reactions Analysis

Ibopamine is a pro-drug of epinine . It undergoes hydrolysis to form the active moiety, epinine .

Scientific Research Applications

Ophthalmology

Ibopamine hydrochloride has several applications in the field of ophthalmology . It stimulates ocular D1-dopaminergic and α-adrenergic receptors . It increases aqueous humor production following D1-dopaminergic stimulation . It can be used as a provocative test for evaluating the function of aqueous humor outflow structures . It can also be used to treat ocular hypotension . It induces a noncycloplegic mydriasis (α-adrenergic action) .

Cardiology

Ibopamine hydrochloride has positive inotropic effects, meaning it improves cardiac function . It is effective in the treatment of congestive heart failure . It improves cardiac and systemic haemodynamics by increasing cardiac output and reducing afterload, both at rest and during exercise .

Glaucoma Detection

Ibopamine hydrochloride is very useful, apart from genetic testing, to detect a predisposition to ocular hypertension and even glaucoma in relatives of glaucoma patients .

Pharmacokinetics

In the conjunctival sac, ibopamine is quickly hydrolysed to epinine by the esterases of the aqueous humor and ocular tissues . This hydrolysis suggests that epinine is the active component of the molecule .

Mydriasis Induction

The mydriatic effect of ibopamine is due to the stimulation of the α-adrenergic receptors of the dilating muscle of the pupil . Since ibopamine has no effect on the ciliary muscle, the mydriasis is not accompanied by cycloplegia .

Treatment of Ocular Hypotony

Ibopamine hydrochloride can be used in the treatment of ocular hypotony . The instillation of ibopamine increases the intraocular pressure (IOP) only in about 96% of eyes with primary open-angle glaucoma (POAG) .

Mechanism of Action

Target of Action

Ibopamine hydrochloride primarily targets ocular D1-dopaminergic and α-adrenergic receptors . These receptors play a crucial role in the regulation of eye functions such as pupil dilation and intraocular pressure.

Mode of Action

Ibopamine hydrochloride is a prodrug of epinine (N-methyldopamine) . When instilled in the conjunctival sac, it is rapidly hydrolyzed to epinine by the esterases of the aqueous humor and ocular tissues . Epinine, an analogue of dopamine, can stimulate dopamine receptors and to a lesser degree adrenergic receptors . The mydriatic effect of ibopamine is due to the stimulation of the α-adrenergic receptors of the dilating muscle of the pupil .

Biochemical Pathways

The D1 dopaminergic activity of ibopamine increases aqueous humor production . This leads to an increase in intraocular pressure (IOP) in patients with primary open-angle glaucoma (POAG) .

Pharmacokinetics

The half-life of ibopamine in the aqueous humor is short, about 2 minutes, due to the fast hydrolysis . After the instillation of ibopamine, only epinine can be found in the aqueous humor . This suggests that epinine is the pharmacologically active moiety .

Result of Action

The stimulation of α-adrenergic and D1 dopaminergic receptors by ibopamine results in a noncycloplegic mydriasis (pupil dilation without paralysis of the ciliary muscle) . It also increases aqueous humor production, leading to an increase in IOP in POAG patients .

Action Environment

The action of ibopamine hydrochloride is influenced by the presence of esterases in the aqueous humor and ocular tissues, which rapidly hydrolyze ibopamine to its active form, epinine . The environment of the conjunctival sac, where ibopamine is instilled, is also crucial for its action .

properties

IUPAC Name

[4-[2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4.ClH/c1-11(2)16(19)21-14-7-6-13(8-9-18-5)10-15(14)22-17(20)12(3)4;/h6-7,10-12,18H,8-9H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIXRWKJZYLBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CCNC)OC(=O)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020864
Record name N-Methyldopamine,O,O'-diisobutyroylester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibopamine hydrochloride

CAS RN

75011-65-3
Record name Ibopamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75011-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibopamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075011653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyldopamine,O,O'-diisobutyroylester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(methylamino)ethyl]-1,2-phenylene isobutyrate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name IBOPAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VXW2HU8GS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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